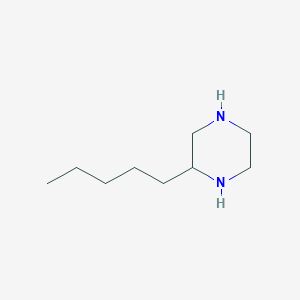

2-Pentylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pentylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-4-5-9-8-10-6-7-11-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXHHSGICQMPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CNCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285812 | |

| Record name | 2-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-79-3 | |

| Record name | NSC42880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Pentylpiperazine and Its Chiral Congeners

Enantioselective and Diastereoselective Synthesis of 2-Pentylpiperazine Isomers

The creation of enantiomerically pure or enriched piperazine (B1678402) derivatives is paramount for drug discovery and development. Several strategies have been devised to achieve this, targeting the formation of chiral centers at various positions of the piperazine ring.

Methods involving asymmetric alkylation and cyclization are fundamental for introducing chirality directly into the piperazine core. Palladium-catalyzed reactions have proven particularly effective in this regard.

Palladium-Catalyzed Asymmetric Allylic Alkylation: A significant advancement in the synthesis of chiral piperazines involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones nih.govcaltech.edursc.orgnih.gov. This methodology, pioneered by the Stoltz group, allows for the enantioselective synthesis of α-tertiary and α-secondary piperazin-2-ones using palladium catalysts complexed with chiral phosphine (B1218219) ligands (e.g., PHOX ligands) nih.govcaltech.edu. Subsequent reduction of the carbonyl group in these chiral piperazin-2-ones provides access to the corresponding highly enantioenriched tertiary and secondary piperazines nih.govcaltech.edu. This approach is valuable for installing a chiral center at the carbon adjacent to a nitrogen atom, a common feature in many bioactive piperazines.

| Method | Catalyst System | Substrate Type | Product Type | Typical Yield | Enantioselectivity (ee) | Key Reference |

| Pd-catalyzed allylic alkylation of piperazin-2-ones | [Pd2(pmdba)3] / Chiral PHOX ligands | N-protected piperazin-2-ones | α-tertiary/secondary piperazin-2-ones/piperazines | Good-Excellent | Good-Excellent (up to 96%) | nih.govcaltech.edu |

| Pd-catalyzed carboamination | Pd catalyst | N1-aryl-N2-allyl-1,2-diamines, aryl bromides | cis-2,6-disubstituted piperazines | Very Good | >97% | nih.gov |

| Asymmetric lithiation–trapping | s-BuLi/(−)-sparteine or (+)-sparteine surrogate | N-Boc-N'-alkylpiperazines | Enantiopure α-substituted piperazines | Variable | High | acs.org |

| Aza-Michael addition to vinyl diphenyl sulfonium (B1226848) salts | Various | Chiral 1,2-diamines | 2-substituted chiral piperazines | Good-Excellent | High | rsc.orgresearchgate.net |

| Pd-catalyzed asymmetric hydrogenation of pyrazin-2-ols | Pd catalyst, chiral ligands | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones/piperazines | Excellent | Excellent | rsc.org |

Asymmetric Lithiation–Trapping: Direct functionalization of the piperazine ring via asymmetric lithiation followed by trapping with electrophiles offers another route to chiral piperazines acs.org. Using chiral diamines like sparteine (B1682161) as ligands with organolithium reagents can induce stereoselectivity at the α-position of N-protected piperazines. Mechanistic studies have been crucial for optimizing this approach, addressing issues like ring fragmentation and improving enantioselectivity acs.org.

Aza-Michael Addition and Cyclization: Strategies involving the aza-Michael addition of chiral 1,2-diamines to activated olefins, such as vinyl diphenyl sulfonium salts, followed by cyclization, provide access to orthogonally protected, enantiomerically pure 2-substituted piperazines rsc.orgresearchgate.net. These methods often start from readily available α-amino acids, allowing for the synthesis of diverse chiral piperazine building blocks.

Hydrogenation and Cyclization: Asymmetric hydrogenation of pyrazine (B50134) derivatives, such as pyrazin-2-ols, catalyzed by palladium complexes with chiral ligands, has been developed to yield chiral piperazin-2-ones with high stereoselectivity rsc.org. These products can then be reduced to chiral piperazines without loss of optical purity. Other cyclization strategies, including palladium-catalyzed carboamination of diamines with aryl halides, are also effective for constructing chiral 2,6-disubstituted piperazine scaffolds with excellent diastereoselectivity and enantioselectivity nih.gov.

Chiral auxiliaries and organocatalysts play pivotal roles in inducing asymmetry in synthetic transformations.

Chiral Auxiliaries: The use of chiral auxiliaries, such as (R)-(−)-phenylglycinol, has been employed in the synthesis of chiral piperazines, for instance, in the preparation of (R)-(+)-2-methypiperazine via protected 2-oxopiperazine intermediates rsc.orgnih.gov. These auxiliaries are covalently attached to the substrate, direct the stereochemical outcome of a reaction (e.g., alkylation), and are subsequently cleaved.

Organocatalysis: Organocatalysis offers metal-free alternatives for asymmetric synthesis. Cinchona alkaloids, for example, have been utilized as Lewis base organocatalysts for the α-sulfenylation of piperazine-2,5-diones, introducing sulfur functionalities with good yields nih.gov. Furthermore, organocatalytic methods for the direct coupling of diketopiperazines with indoles via indolenine intermediates have been reported, forming important indole-diketopiperazine linkages nih.gov. The development of piperazine-functionalized mesoporous polymers also demonstrates the potential of heterogeneous organocatalysis for various organic transformations rsc.orgrsc.orgresearchgate.net.

Biocatalysis offers highly selective and environmentally benign routes to chiral compounds.

Enzymatic Kinetic Resolution: Enzymes like Alcalase and LAP2 from Aspergillus oryzae have been successfully employed for the kinetic resolution of racemic piperazine derivatives, such as piperazine-2-carboxamide (B1304950) or piperazine-2-carboxylate esters, to yield enantiomerically pure (S)-piperazine-2-carboxylic acid researchgate.netnih.govbiosynth.com. This approach is efficient for obtaining chiral building blocks.

Biocatalytic Synthesis: The direct biocatalytic synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates using imine reductases has emerged as a powerful method acs.org. This approach allows for the formation of N- and C-substituted piperazines with high activity and excellent enantioselectivity under mild conditions, representing a green and efficient pathway to chiral piperazine scaffolds.

Novel Synthetic Routes to Functionalized 2-Pentylpiperazine Derivatives

Beyond the synthesis of chiral piperazine cores, methods for introducing diverse functional groups are crucial for creating libraries of derivatives.

Multicomponent reactions (MCRs) are highly efficient for assembling complex molecules in a single pot from multiple starting materials, significantly streamlining synthetic efforts.

Ugi and Related MCRs: Isocyanide-based multicomponent reactions, particularly the Ugi reaction and its variants (e.g., split-Ugi), are widely used for the rapid and convergent synthesis of diverse piperazine scaffolds thieme-connect.comnih.govacs.org. These reactions typically involve an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, leading to complex piperazine derivatives, including those with potential pharmaceutical applications, such as dopamine (B1211576) receptor ligands nih.govacs.org. Other MCRs, such as four-component approaches involving DABCO, alkyl bromides, secondary amines, and phenylisothiocyanate, have been developed for the synthesis of isothiourea-tethered piperazine derivatives nih.gov.

| MCR Type | Reactants | Product Class | Typical Yield | Key Reference |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Piperazine derivatives, piperazine-based ligands | Good-High | thieme-connect.comnih.govacs.org |

| Four-component reaction (DABCO-based) | DABCO, alkyl bromides, secondary amines, phenylisothiocyanate | Isothiourea-ethylene-tethered-piperazines | Good-High | nih.gov |

| Ugi reaction (for pyrrolidinone-piperazine hybrids) | Phenylglyoxal, aromatic amines, coumarin-3-carboxylic acid, isocyanides, N-alkylpiperazines | N-substituted pyrrolidine-2-one containing piperazine derivatives | Satisfactory | sid.ir |

Cross-coupling reactions are indispensable for forming carbon-nitrogen (C-N) bonds, enabling the functionalization of piperazine rings or the construction of complex piperazine architectures.

Palladium and Copper Catalysis: Palladium-catalyzed carboamination reactions have been employed for the stereoselective synthesis of cis-2,6-disubstituted piperazines by coupling unsaturated diamines with aryl halides nih.gov. Copper(I)-catalyzed three-component reactions of DABCO, alkyl halides, and aryl halides provide access to N-alkyl-N′-aryl-piperazines through C-N bond formation rsc.org. Iridium-catalyzed intramolecular asymmetric allylic amination is also a powerful tool for constructing pyrrole-fused piperazine derivatives with high enantioselectivity figshare.com. These methods allow for the strategic introduction of substituents onto the piperazine core or the assembly of more complex piperazine-containing molecules.

Compound List

2-Pentylpiperazine

Piperazine

Piperazin-2-one

Piperazine-2,5-dione

Piperazine-2,3-dione

Piperazine-2,6-dione

Diketopiperazine

Piperazinium-3-sulfonate monohydrate

(S)-Piperazine-2-carboxylic acid

(S)-Piperazine-2-carboxylic acid dihydrochloride (B599025)

(R)-(+)-2-methypiperazine

cis-2,6-disubstituted piperazines

α-substituted piperazines

2-substituted chiral piperazines

N-alkyl-N′-aryl-piperazines

Pyrrole-fused piperazine

Pyrrole-fused piperazinone

Isothiourea-ethylene-tethered-piperazine

N-substituted pyrrolidine-2-one containing piperazine derivatives

1,4-disubstituted piperazine-based compounds

Imatinib analogues

(S)-20, (R)-20 (Imatinib analogues)

Ciprofloxacin

Piribedil

Indinavir

(+)-sparteine

(−)-sparteine

(R)-(−)-phenylglycinol

1,2-diamines

1,2-dicarbonyl compounds

Aryl bromides

Allyl bromides

Isocyanides

Phenylisothiocyanate (PITC)

DABCO (1,4-Diazabicyclo[2.2.2]octane)

Vinyl diphenyl sulfonium salts

Pyrazin-2-ols

Phenacyl bromides

N-Boc-piperazines

N-Boc-N'-alkylpiperazines

Spiro Salt Intermediate Approaches

The synthesis of chiral piperazine derivatives, including those with alkyl substituents like 2-Pentylpiperazine, often benefits from strategies employing chiral auxiliaries or intermediates that facilitate enantioselective control. Spiro salt intermediates have emerged as valuable tools in this regard, enabling the construction of complex chiral centers with high fidelity. These approaches typically involve the formation of a spirocyclic system where the stereogenic center of the target molecule is locked within a rigid framework, allowing for diastereoselective transformations. For the synthesis of chiral 2-Pentylpiperazine congeners, spirocyclic intermediates derived from chiral amines or amino acids can be utilized. The spirocyclic structure can influence the approach of reagents to the reactive sites, thereby directing the stereochemical outcome of subsequent reactions, such as alkylations or reductions. Following the desired transformation, the spirocyclic ring is cleaved, liberating the enantiomerically enriched 2-Pentylpiperazine derivative. While specific literature detailing spiro salt intermediate approaches solely for 2-Pentylpiperazine might be niche, the general methodology is well-established for creating chiral amines and diamines, including substituted piperazines, by leveraging the conformational rigidity and stereochemical bias imposed by the spirocyclic junction.

Strategic Derivatization for Enhanced Synthetic Utility of 2-Pentylpiperazine

Derivatization of 2-Pentylpiperazine is crucial for expanding its utility in organic synthesis, medicinal chemistry, and materials science. Strategic modifications can enhance its reactivity, solubility, biological activity, or enable its incorporation into larger molecular architectures. These strategies typically target the nitrogen atoms of the piperazine ring or the pentyl side chain, or involve forming more complex structures through conjugation. The cited literature highlights various methods for achieving these transformations, providing a robust toolkit for chemists.

Selective Functionalization at Nitrogen Atoms

The piperazine ring contains two secondary amine functionalities, which can be selectively functionalized to introduce diverse chemical groups. Achieving selectivity between the two nitrogen atoms (N1 and N4) is a key challenge and opportunity. One common strategy involves exploiting differences in steric hindrance or electronic environment, although in unsubstituted piperazine, these are equivalent. However, the presence of the pentyl group at the 2-position can introduce a subtle steric bias. More effective methods rely on protecting group strategies or sequential derivatization.

For instance, mono-protection of one nitrogen atom, followed by functionalization of the free nitrogen, and subsequent deprotection allows for differential substitution. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or acyl groups. Alkylation, acylation, sulfonylation, and reductive amination are frequently employed reactions to modify the nitrogen atoms. Research has demonstrated that by carefully controlling reaction conditions and reagent stoichiometry, it is possible to achieve mono-alkylation or mono-acylation, leading to N-substituted 2-Pentylpiperazine derivatives. Further functionalization of the remaining nitrogen can then be performed.

Table 1: Examples of Selective Nitrogen Functionalization

| Reaction Type | Reagent Example | Conditions Example | Product Type | Citation(s) |

| Mono-protection | Boc₂O | CH₂Cl₂, RT | N-Boc-2-Pentylpiperazine | |

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | N-Alkyl-2-Pentylpiperazine | |

| Acylation | Acid Chloride (RCOCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0°C-RT | N-Acyl-2-Pentylpiperazine | |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN), Acid Catalyst | N-Alkyl/Aryl-2-Pentylpiperazine |

Manipulation of the Pentyl Side Chain

The pentyl (C₅H₁₁) side chain attached at the 2-position of the piperazine ring offers another site for chemical modification. These manipulations can alter the lipophilicity, introduce new functional handles, or modify the steric and electronic properties of the molecule. Common strategies for side chain modification include:

Oxidation: The terminal methyl group or methylene (B1212753) units of the pentyl chain can be oxidized to introduce hydroxyl, carbonyl, or carboxyl functionalities. This can be achieved using various oxidizing agents, such as potassium permanganate, chromium reagents, or catalytic oxidation systems, depending on the desired degree of oxidation and selectivity.

Halogenation: Introduction of halogens (e.g., bromine, chlorine) onto the pentyl chain, typically via radical halogenation or electrophilic addition to an alkene precursor, can serve as a handle for subsequent nucleophilic substitution reactions.

Functionalization via Precursors: Alternatively, the pentyl chain can be introduced as a pre-functionalized moiety during the synthesis of 2-Pentylpiperazine itself. For example, using a haloalkyl or hydroxyl-alkyl precursor in the piperazine ring formation or alkylation step.

Unsaturation: Introduction of double or triple bonds within the pentyl chain allows for further reactions such as epoxidation, dihydroxylation, or cycloadditions.

These modifications allow for the fine-tuning of the physicochemical properties of 2-Pentylpiperazine derivatives, enabling their application in diverse fields.

Formation of Complex Adducts and Conjugates

2-Pentylpiperazine can be incorporated into more complex molecular structures through the formation of adducts and conjugates. This is particularly relevant in areas like drug discovery, where the piperazine moiety might be linked to targeting ligands, cytotoxic agents, or polymers to improve pharmacokinetic properties.

Strategies for forming such adducts and conjugates often involve leveraging the reactive nitrogen atoms or functional groups introduced onto the pentyl side chain. For example:

Amide/Ester Linkages: If a carboxylic acid or alcohol functionality is present on another molecule (or introduced onto the pentyl chain), 2-Pentylpiperazine can be coupled via amide or ester bond formation.

Click Chemistry: Introduction of azide (B81097) or alkyne functionalities onto either 2-Pentylpiperazine or a partner molecule allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form triazole-linked conjugates.

Peptide/Protein Conjugation: If 2-Pentylpiperazine derivatives bear suitable reactive groups (e.g., maleimide (B117702) for thiol conjugation, activated esters for amine conjugation), they can be attached to peptides or proteins.

Polymer Grafting: The piperazine unit can be incorporated into polymer backbones or grafted onto polymer chains, imparting specific properties to the resulting materials.

These conjugation strategies are vital for creating sophisticated molecular entities with tailored functionalities, as supported by various synthetic chemistry research endeavors.

Table 2: Conjugation Strategies for 2-Pentylpiperazine Derivatives

| Conjugation Type | Linking Chemistry Example | Target Molecule Type | Resulting Structure Type | Citation(s) |

| Amide Conjugation | Carboxylic Acid + Amine (Peptide Coupling Reagents) | Amino-functionalized molecules, Peptides | Amide-linked adducts | |

| Triazole Conjugation | Alkyne + Azide (CuAAC) | Azido/Alkynyl-functionalized molecules, Biomolecules | Triazole-linked conjugates | |

| Ester Conjugation | Alcohol + Carboxylic Acid (Esterification) | Hydroxyl-functionalized molecules | Ester-linked adducts | |

| Covalent Polymer Attachment | Functional group on 2-Pentylpiperazine + Reactive polymer | Polymers with reactive side chains | Grafted copolymers, Functionalized polymers |

Advanced Spectroscopic Characterization and Conformational Analysis of 2 Pentylpiperazine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of organic molecules. For 2-Pentylpiperazine, high-resolution NMR, including 1D and 2D techniques, offers detailed information about atomic connectivity, stereochemistry, and conformational flexibility.

Application of 2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and establishing structural connectivity, especially in complex molecules or mixtures. Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, indicating which protons are adjacent through bonds numberanalytics.comlibretexts.org. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with directly bonded carbons and carbons separated by two or three bonds, respectively, thereby confirming the carbon-hydrogen framework numberanalytics.comlibretexts.org. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiments are vital for determining spatial proximity between protons, which is essential for assigning stereochemistry and understanding conformational preferences numberanalytics.comuzh.ch. For 2-Pentylpiperazine, these techniques would be employed to confirm the position of the pentyl substituent, assign signals to specific protons and carbons, and potentially differentiate between enantiomers or diastereomers if chiral derivatizing agents are used nanalysis.com.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful methods for identifying compounds based on their unique vibrational modes, often referred to as a molecular fingerprint kahedu.edu.instellarnet.usgatewayanalytical.com. These techniques are sensitive to functional groups and molecular structure.

For 2-Pentylpiperazine, FTIR spectroscopy would typically show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain and piperazine (B1678402) ring (around 2800-3000 cm⁻¹), C-N stretching, and various bending vibrations kahedu.edu.inscispace.comscifiniti.com. Raman spectroscopy complements FTIR by being sensitive to vibrations that involve a change in polarizability, such as C-C stretching in the pentyl chain and skeletal vibrations of the piperazine ring, which may be weak or absent in FTIR spectra stellarnet.usgatewayanalytical.com. The combination of both techniques provides a more complete vibrational profile, aiding in the identification and characterization of 2-Pentylpiperazine and its potential interactions, such as hydrogen bonding or solvent effects kahedu.edu.inscispace.comresearchgate.netamericanpharmaceuticalreview.com.

Mass Spectrometry (MS) Techniques for Complex 2-Pentylpiperazine Derivative Characterization

Mass spectrometry (MS) is essential for determining the molecular weight and providing structural information through fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) are commonly used.

For 2-Pentylpiperazine, MS would aim to detect the molecular ion peak, providing its exact mass. Fragmentation patterns are highly informative for structural elucidation. Typical fragmentation pathways for piperazine derivatives often involve cleavage of C-N bonds or loss of alkyl fragments researchgate.netnih.govauburn.eduwikipedia.orglibretexts.orgmiamioh.edu. For instance, alpha-cleavage adjacent to the nitrogen atoms or fragmentation of the pentyl chain can yield characteristic fragment ions. The presence of the pentyl group would lead to fragments related to its linear structure. Analyzing these fragmentation patterns allows for the confirmation of the proposed structure and the identification of related compounds or impurities in complex mixtures researchgate.netnih.govauburn.eduwikipedia.orglibretexts.orgmiamioh.edu.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

The determination of absolute configuration relies on the phenomenon of anomalous scattering, where deviations from inversion symmetry in non-centrosymmetric space groups allow for the distinction between enantiomers researchgate.netmit.edunih.gov. This is particularly important if 2-Pentylpiperazine is synthesized as a racemic mixture or if specific enantiomers are required for biological activity. The crystal structure will reveal the preferred conformation of the piperazine ring (e.g., chair, boat) and the orientation of the pentyl substituent, as well as any intermolecular interactions such as hydrogen bonding or crystal packing forces nih.govnih.govresearchgate.net.

Computational and Theoretical Studies on 2 Pentylpiperazine Reactivity and Structure

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations are indispensable for understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic landscape.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules. For piperazine (B1678402) derivatives, DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), has been effectively employed to determine optimized molecular geometries and electronic properties. researchgate.net These calculations yield fundamental data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The absence of imaginary frequencies in subsequent frequency calculations confirms that the optimized structure represents a true energy minimum on the potential energy surface.

For 2-pentylpiperazine, these methods would elucidate the preferred conformation of the piperazine ring, which is typically a chair form, and the orientation of the C2-pentyl substituent (axial vs. equatorial). nih.gov The calculations provide a foundational, static picture of the molecule's structure.

Below is an interactive table showing typical calculated geometric parameters for a piperazine ring based on DFT studies of related molecules.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C-C | 1.53 - 1.54 | C-N-C | 109 - 112 |

| C-N | 1.46 - 1.47 | C-C-N | 110 - 111 |

DFT calculations are also instrumental in predicting spectroscopic properties and chemical reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. itu.edu.tr The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices help predict how 2-pentylpiperazine might interact with other chemical species. Furthermore, computational methods can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, aiding in the structural characterization of the molecule.

This interactive table outlines key reactivity indices derived from FMO analysis for piperazine derivatives.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

While QM calculations provide a static, minimum-energy picture, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering a powerful tool to explore the conformational landscape of flexible molecules like 2-pentylpiperazine. dovepress.com

The surrounding environment can significantly influence a molecule's preferred shape. MD simulations explicitly model solvent molecules (e.g., water, chloroform, DMSO), allowing for a detailed analysis of their effects. rsc.org For 2-pentylpiperazine, the solvent can affect the equilibrium between the axial and equatorial conformers of the pentyl group. Polar solvents may form hydrogen bonds with the piperazine's nitrogen atoms, potentially stabilizing one conformer over another. The hydrophobic pentyl chain, in contrast, will interact differently with polar versus non-polar solvents, further influencing the conformational preference. Computational studies on other N-substituted piperazines have noted distinct conformational behaviors in different solvents like CDCl₃ versus DMSO-d₆. rsc.org

By simulating the molecule's motion over an extended period (nanoseconds to microseconds), MD can be used to map the conformational free energy landscape. uni-halle.de This landscape reveals the relative energies of different conformations (e.g., chair, boat, twist-boat) and the energy barriers for interconversion between them. For 2-substituted piperazines, studies have shown a surprising preference for the sterically more demanding axial conformation in some cases, which can be rationalized by specific intramolecular interactions. nih.gov An MD simulation of 2-pentylpiperazine would quantify the relative populations of the axial and equatorial conformers at a given temperature, providing a dynamic and thermodynamically accurate picture of its structural preferences.

Mechanistic Computational Studies of Reactions Involving 2-Pentylpiperazine

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products. nih.govresearchgate.net For 2-pentylpiperazine, the two nitrogen atoms are key reactive centers, capable of acting as nucleophiles or bases.

A common reaction involving piperazines is N-alkylation or N-acylation. Using DFT, the mechanism of such a reaction can be investigated in detail. The process involves:

Locating Reactants and Products: The geometries of the starting materials (2-pentylpiperazine and an electrophile) and the final product are optimized.

Identifying the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure is characterized by having exactly one imaginary frequency.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation barrier (Ea), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

Such studies can clarify why a reaction is regioselective (i.e., why it occurs at N1 vs. N4) by comparing the activation energies for the different possible pathways. For 2-pentylpiperazine, the steric hindrance from the pentyl group would likely influence the relative reactivity of the two nitrogen atoms, a hypothesis that can be precisely tested through these computational methods.

Reaction Pathway Elucidation and Energy Profiles

Detailed energy profiles for synthetic or metabolic pathways involving 2-Pentylpiperazine have not been published. Such studies would be invaluable for optimizing reaction conditions for its synthesis or for understanding its metabolic fate in a biological system. For instance, a computational study could compare the energy profiles of different synthetic routes to 2-Pentylpiperazine, thereby identifying the most energetically favorable pathway.

Interactive Data Table: Hypothetical Energy Profile Data for a Reaction of 2-Pentylpiperazine

This table illustrates the type of data that would be presented in an energy profile study. The values are purely hypothetical.

| Species | Relative Energy (kJ/mol) |

| Reactants | Data Not Available |

| Transition State 1 | Data Not Available |

| Intermediate | Data Not Available |

| Transition State 2 | Data Not Available |

| Products | Data Not Available |

Synthetic Applications and Methodological Advancements Utilizing 2 Pentylpiperazine Scaffolds

2-Pentylpiperazine as a Key Intermediate in Heterocyclic Chemistry

Piperazine (B1678402) derivatives, including 2-pentylpiperazine, are fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science researchgate.netmdpi.comopenmedicinalchemistryjournal.com.

The piperazine scaffold is instrumental in the synthesis of complex heterocyclic frameworks, including bridged and fused systems chesci.comresearchgate.netbeilstein-journals.orgneu.edu.tr. The presence of two nitrogen atoms in the piperazine ring allows for multiple points of functionalization and cyclization, facilitating the formation of intricate polycyclic structures. Research has demonstrated the use of piperazine derivatives in constructing bridged heterocyclic systems, often through template-assisted synthesis involving metal ions chesci.com. Furthermore, fused heterocyclic systems incorporating the piperazine core have been synthesized using various cyclization strategies, highlighting the adaptability of this moiety in building complex ring architectures beilstein-journals.orgneu.edu.tr. For instance, palladium-catalyzed cyclization reactions involving diamine derivatives and propargyl units have provided efficient routes to highly substituted piperazines and related bis-nitrogen heterocycles, which can serve as precursors to fused systems acs.org.

Piperazine derivatives are also employed in the synthesis of nitrogen-containing macrocycles. These macrocyclic compounds are of significant interest due to their applications as metal chelating agents, in biological systems, and as catalysts chesci.com. Template synthesis, often utilizing metal ions, has been a key method for producing macrobicycles from piperazine derivatives chesci.com. The ability of the piperazine ring to participate in cyclization reactions makes it a valuable component for assembling large ring structures.

Development of Chiral Catalysts and Ligands Based on 2-Pentylpiperazine

The inherent chirality that can be introduced into piperazine derivatives, coupled with the coordinating ability of the nitrogen atoms, makes them attractive candidates for the development of chiral catalysts and ligands for asymmetric synthesis.

The design of chiral catalysts and ligands based on piperazine scaffolds often leverages the conformational rigidity imparted by the ring system and the specific placement of substituents. For enantioselective catalysis, the piperazine core can be functionalized to create chiral environments that effectively differentiate between enantiotopic faces or groups of a substrate beilstein-journals.org. The nitrogen atoms can serve as coordination sites for metal centers, forming catalytically active complexes. The pentyl chain in 2-pentylpiperazine can influence solubility, steric bulk, and interactions within the catalytic pocket, thereby modulating enantioselectivity and reactivity.

While specific literature detailing 2-pentylpiperazine's direct use in chiral catalysis is not extensively detailed in the provided snippets, the broader class of piperazine derivatives has shown promise. Piperazine-based ligands have been explored in various asymmetric transformations, where they can stabilize metal catalysts and direct stereochemical outcomes beilstein-journals.org. For example, piperazine derivatives have been synthesized using Ugi-based approaches and evaluated for their potential in medicinal chemistry, with cyclic analogs showing superior potency, suggesting their utility in creating stereochemically defined structures nih.govacs.org. The development of chiral catalysts often involves systematic modification of the ligand structure, including the substituents on the piperazine ring, to optimize performance in specific asymmetric reactions.

Exploration of 2-Pentylpiperazine Derivatives in Material Science Precursors

Derivatives of piperazine have found applications in material science, acting as precursors for polymers or functional materials. The nitrogen atoms can be utilized for polymerization reactions or for introducing specific functionalities into material matrices. While direct examples involving 2-pentylpiperazine in material science precursors are not explicitly detailed in the provided search results, the general utility of piperazine derivatives in this field suggests potential applications. For instance, piperazine derivatives have been investigated for their roles in creating polymers and as components in functional materials due to their chemical stability and reactive nitrogen centers researchgate.netmdpi.comopenmedicinalchemistryjournal.com.

Mechanistic Investigations of Chemical Transformations Involving 2 Pentylpiperazine

Studies on Hydrogen Atom Transfer (HAT) Pathways in Piperazine (B1678402) Systems

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. In piperazine systems, HAT has been implicated in various transformations, particularly those mediated by photoredox catalysis. Studies on N,N'-dialkyl piperazines have revealed that photocatalytic oxidation can lead to the formation of amine radical cations. These intermediates can then undergo deprotonation to form α-aminyl radicals nih.govnih.gov. This α-aminyl radical can participate in further reactions, including intramolecular or intermolecular HAT events. For instance, in the epimerization of piperazines, a thiol-free mechanism has been proposed involving the amine radical cation and subsequent HAT steps, where the piperazine substrate acts as both a single electron donor and a hydrogen atom shuttle nih.govnih.gov. These findings suggest that the C-H bonds adjacent to the nitrogen atoms in 2-Pentylpiperazine are susceptible to hydrogen atom abstraction under appropriate radical-generating conditions. Direct photocatalyzed HAT for aliphatic C–H bonds, in general, involves a photocatalyst abstracting a hydrogen atom from a donor, generating a radical that can then undergo further reactions acs.org.

Kinetics and Thermodynamics of Ring Inversion and N-Inversion Processes

The piperazine ring, like other saturated six-membered heterocycles, is conformationally flexible and can exist in various forms, primarily the chair conformation, which is generally the most energetically favorable researchgate.net. The interconversion between different ring conformations, known as ring inversion, and the inversion at the nitrogen atoms (N-inversion) are dynamic processes with associated kinetic and thermodynamic barriers.

Studies on substituted piperazines have quantified these barriers. For instance, unsubstituted piperazine has a ring inversion barrier of approximately 34 kJ/mol . The introduction of substituents, such as methyl groups at the 2 and 4 positions, can increase this barrier to around 45 kJ/mol due to steric interactions . Acyl-functionalized piperazines have shown even higher activation energy barriers for ring inversion, typically ranging from 56 to 80 kJ/mol, with N-inversion barriers also being significant rsc.orgresearchgate.net. The pentyl group in 2-Pentylpiperazine, being an alkyl substituent, would likely influence the preferred conformation and increase the energy barrier for both ring and N-inversion compared to unsubstituted piperazine, due to steric bulk and potential torsional strain. The relative stability of different conformers, such as the chair form versus boat or twist-boat forms, is governed by thermodynamic factors, with the chair conformation generally being the most stable researchgate.net. The energy difference between chair and boat conformations for 2,4-dimethylpiperazine, for example, was calculated to be 12.3 kJ/mol .

Table 1: Representative Ring Inversion Barriers in Piperazine Systems

| Compound/System | Ring Inversion Barrier (kJ/mol) | Reference |

| Unsubstituted Piperazine | ~34 | |

| 2,4-Dimethylpiperazine | ~45 | |

| Acyl-functionalized Piperazines | 56–80 | rsc.orgresearchgate.net |

The pentyl group's presence at the 2-position of the piperazine ring will introduce specific conformational preferences, potentially favoring equatorial orientations for the pentyl chain to minimize steric interactions with ring hydrogens.

Influence of Substituents on Reaction Selectivity and Rate

Substituents on the piperazine ring significantly influence its reactivity, affecting both the rate and selectivity of chemical transformations. Studies on N-substituted piperazines, such as 1-methylpiperazine (B117243) and 1-ethylpiperazine, undergoing oxidation by bromamine-B, revealed that electron-donating groups on the nitrogen atoms enhance the reaction rate. This was quantified by a negative Hammett reaction constant (ρ = -0.75), indicating that electron-releasing substituents accelerate the reaction scispace.comscirp.org. This suggests that the pentyl group, being an electron-donating alkyl substituent, would likely increase the nucleophilicity of the nitrogen atoms in 2-Pentylpiperazine, potentially accelerating reactions where the nitrogen atoms act as nucleophiles or electron donors.

Furthermore, substituents can influence the regioselectivity of reactions. For example, in C–H functionalization reactions of piperazines, the position of functionalization is often directed by the nitrogen atoms, with C–H bonds adjacent to nitrogen being particularly reactive mdpi.comencyclopedia.pub. The pentyl group's steric bulk at the 2-position might influence the accessibility of the adjacent C–H bonds or the nitrogen atoms, thereby affecting regioselectivity in certain reactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Pentylpiperazine in laboratory settings?

- Methodological Answer :

- Use chemical-resistant gloves (e.g., JIS T 8116-compliant) and protective eyewear (JIS T 8147) to prevent skin/eye exposure .

- Wear long-sleeved lab coats to minimize skin contact. Work in a well-ventilated area or fume hood to avoid inhalation of dust or vapors .

- Store in airtight containers away from ignition sources, and follow OSHA HCS guidelines for incompatible substances (e.g., strong oxidizing agents) .

Q. What spectroscopic methods are commonly employed for structural characterization of 2-Pentylpiperazine?

- Methodological Answer :

- NMR spectroscopy (¹H and ¹³C) is critical for confirming the piperazine ring structure and pentyl side-chain configuration. Compare chemical shifts with literature data for validation .

- Gas chromatography-mass spectrometry (GC-MS) can verify purity and detect volatile byproducts. Use NIST reference spectra for peak identification .

- FT-IR helps identify functional groups (e.g., N-H stretches in piperazine rings) .

Q. How is 2-Pentylpiperazine synthesized, and what are key reaction conditions?

- Methodological Answer :

- A common route involves nucleophilic substitution of piperazine with 1-bromopentane under reflux in a polar aprotic solvent (e.g., DMF) .

- Optimize reaction time and temperature (typically 80–100°C) to minimize side products like dialkylated derivatives. Monitor progress via TLC or HPLC .

- Purify via fractional distillation or recrystallization, and confirm purity using melting point analysis or HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of 2-Pentylpiperazine across studies?

- Methodological Answer :

- Cross-validate methods : Replicate experiments using standardized protocols (e.g., USP pharmacopeia guidelines for solubility testing) .

- Control variables : Ensure consistent solvent purity, temperature, and instrumentation calibration. For example, discrepancies in melting points may arise from impurities; use DSC for precise measurement .

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from accredited labs (e.g., NIST or PubChem) .

Q. What experimental design considerations are critical for studying 2-Pentylpiperazine’s receptor-binding activity in neuropharmacology?

- Methodological Answer :

- In vitro assays : Use radioligand binding assays (e.g., with 5-HT or dopamine receptor subtypes) to measure affinity. Include positive/negative controls (e.g., known agonists/antagonists) .

- Dose-response curves : Test a wide concentration range (10⁻¹²–10⁻³ M) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression models for analysis .

- Counteract bias : Randomize sample groups and employ double-blind protocols in behavioral studies .

Q. How should researchers analyze contradictory data on 2-Pentylpiperazine’s metabolic stability in preclinical studies?

- Methodological Answer :

- Reproducibility checks : Repeat assays under identical conditions (e.g., liver microsome stability tests) with triplicate measurements .

- Identify confounders : Assess species-specific cytochrome P450 activity or batch variability in enzyme sources .

- Statistical rigor : Apply ANOVA or mixed-effects models to distinguish biological variability from methodological error .

Q. What strategies mitigate risks of byproduct formation during large-scale synthesis of 2-Pentylpiperazine for research use?

- Methodological Answer :

- Process optimization : Use flow chemistry to enhance mixing and reduce reaction time, minimizing unwanted intermediates .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time tracking .

- Quality control : Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.